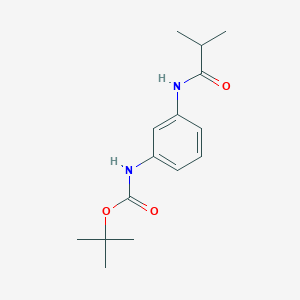![molecular formula C17H19N3O2 B268787 N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}isonicotinamide](/img/structure/B268787.png)
N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}isonicotinamide, commonly referred to as DMPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the field of medicine. DMPI is a derivative of isonicotinamide and has been shown to possess a wide range of biochemical and physiological effects that make it an attractive candidate for use in various laboratory experiments.
作用機序
The mechanism of action of DMPI is complex and involves the inhibition of various enzymes and pathways involved in cellular signaling and metabolism. DMPI has been shown to inhibit the activity of enzymes such as protein kinase C and phospholipase A2, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
DMPI has been shown to possess a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. Studies have also shown that DMPI can modulate the immune system and enhance the body's ability to fight off infections and diseases.
実験室実験の利点と制限
One of the main advantages of using DMPI in laboratory experiments is its ability to selectively target specific enzymes and pathways, making it a valuable tool for studying various cellular processes. However, one of the limitations of using DMPI is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are numerous future directions for research on DMPI, including the development of new synthesis methods and the exploration of its potential applications in various fields. One promising area of research is the use of DMPI in combination with other drugs to enhance their efficacy and reduce their side effects. Additionally, further studies are needed to fully understand the mechanism of action of DMPI and its potential applications in the treatment of various diseases.
合成法
DMPI can be synthesized using a variety of methods, including the reaction of isonicotinic acid with 2,2-dimethylpropanoic anhydride in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
DMPI has been the subject of numerous scientific studies due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. One of the most promising applications of DMPI is in the treatment of cancer. Studies have shown that DMPI can inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cancer progression.
特性
製品名 |
N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}isonicotinamide |
|---|---|
分子式 |
C17H19N3O2 |
分子量 |
297.35 g/mol |
IUPAC名 |
N-[3-(2,2-dimethylpropanoylamino)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H19N3O2/c1-17(2,3)16(22)20-14-6-4-5-13(11-14)19-15(21)12-7-9-18-10-8-12/h4-11H,1-3H3,(H,19,21)(H,20,22) |
InChIキー |
BEPLFRQVKQIXEL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2 |
正規SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B268704.png)
![3-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B268705.png)
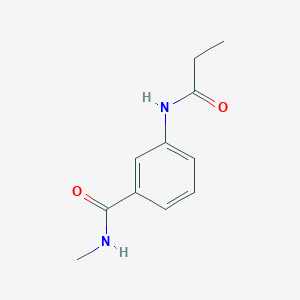
![2-methyl-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B268709.png)
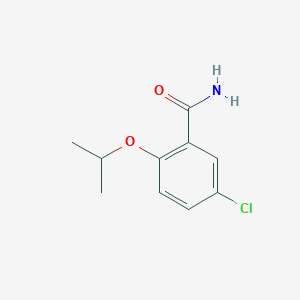
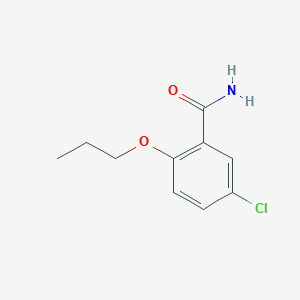
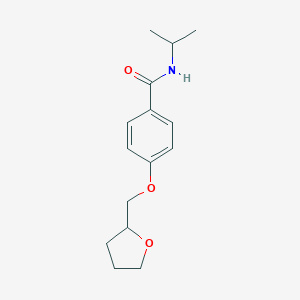
![N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268717.png)
![4-(tetrahydro-2-furanylmethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B268718.png)
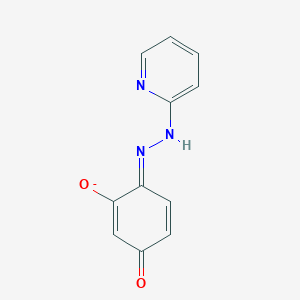
methanone](/img/structure/B268721.png)
![Methyl 4-[(allylamino)carbonyl]benzoate](/img/structure/B268724.png)
![1-(4-Chlorophenyl)-3-[4-(2-methoxyethoxy)phenyl]urea](/img/structure/B268726.png)
